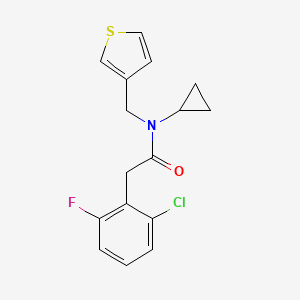

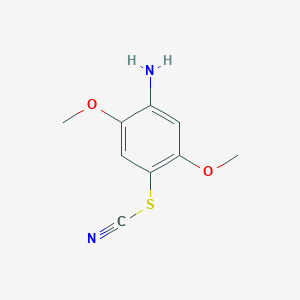

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves various substitution reactions on a thiophene ring . These reactions can be electrophilic, nucleophilic, or radical in nature . The exact synthesis process for this specific compound is not available in the retrieved data.Chemical Reactions Analysis

Thiophene, a key component in this compound, is known to undergo various types of substitution reactions . These include electrophilic substitution reactions, which have been known for as long as thiophene itself, and nucleophilic and radical reactions, which were developed later . The exact chemical reactions involving this specific compound are not available in the retrieved data.Scientific Research Applications

Thrombin Inhibition

2-(2-Chloro-6-fluorophenyl)acetamides exhibit significant potential as thrombin inhibitors, which is critical for developing anticoagulant therapies. These compounds, specifically those with 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents, have demonstrated potent thrombin inhibition, showing Ki values in the range of 0.9-33.9 nM. This indicates their effectiveness in preventing blood clots, an essential aspect of cardiovascular disease management (Lee et al., 2007).

Antimicrobial Activity

Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized and evaluated for their antimicrobial properties. These compounds were tested against Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi (Aspergillus niger and Candida albicans), showcasing their potential in combating microbial infections (Badiger et al., 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

The compounds derived from benzothiazolinone acetamide analogs have been explored for their photovoltaic efficiency and ligand-protein interaction capabilities. Studies have shown these compounds to exhibit good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have identified specific compounds with high binding affinity to cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).

Anti-inflammatory Activity

Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity. This indicates their potential for development into new anti-inflammatory agents (Sunder & Maleraju, 2013).

properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNOS/c17-14-2-1-3-15(18)13(14)8-16(20)19(12-4-5-12)9-11-6-7-21-10-11/h1-3,6-7,10,12H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJKLLZUOAEGAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

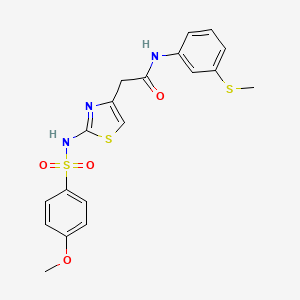

![N-1,3-benzodioxol-5-yl-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2669287.png)

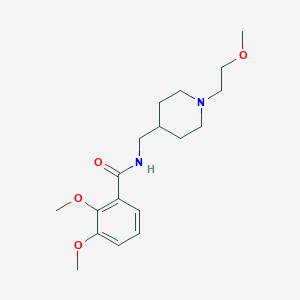

![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B2669292.png)

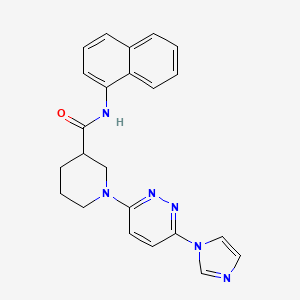

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2669299.png)

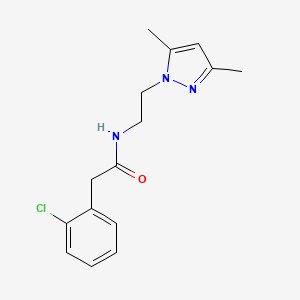

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2669301.png)